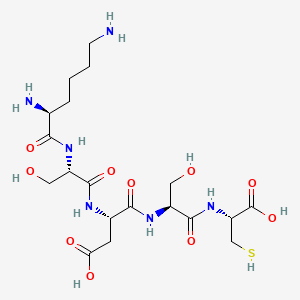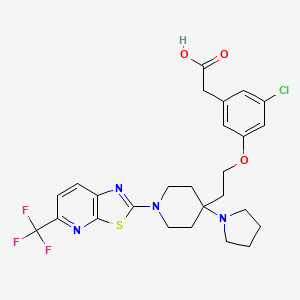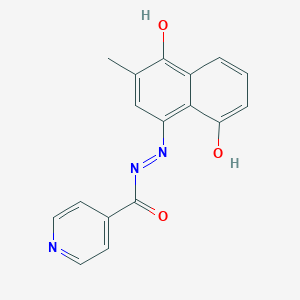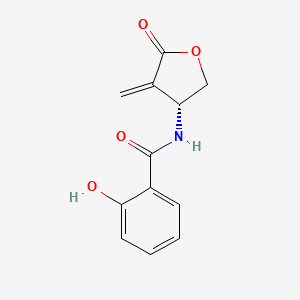
Ksdsc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ksdsc is a penta-peptide, which means it is composed of five amino acids. The sequence of this compound is Lysine-Serine-Aspartic acid-Serine-Cysteine. This compound is positively correlated with hairpin DNA that has tetramer loops. Due to this correlation, this compound is used as a sensing material in detection systems, particularly in surface plasmon resonance imaging (SPRi) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ksdsc involves standard peptide synthesis techniques. The process typically starts with the solid-phase synthesis method, where the amino acids are sequentially added to a resin-bound peptide chain. The reaction conditions include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to yield the final peptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity for research applications .
化学反応の分析
Types of Reactions
Ksdsc undergoes various chemical reactions, including:
Oxidation: The cysteine residue in this compound can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds formed can be reduced back to free thiol groups.
Substitution: The amino acid residues can participate in substitution reactions, particularly at the side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various nucleophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered side chains.
科学的研究の応用
Ksdsc has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in diagnostic tools and therapeutic applications.
Industry: Utilized in the development of biosensors and other detection technologies .
作用機序
Ksdsc exerts its effects by interacting with hairpin DNA, enhancing the selectivity of the detection system. The peptide forms a complex with the DNA, which can then be detected using SPRi. This interaction is crucial for the accurate detection of specific target molecules in various applications .
類似化合物との比較
Similar Compounds
Other Peptides: Similar peptides like Rsdsc (Arginine-Serine-Aspartic acid-Serine-Cysteine) and Gsdsc (Glycine-Serine-Aspartic acid-Serine-Cysteine) share structural similarities with Ksdsc.
Odorant-Binding Proteins: These proteins also interact with specific molecules and are used in detection systems.
Uniqueness of this compound
This compound is unique due to its specific sequence and its high selectivity when paired with hairpin DNA. This makes it particularly effective in SPRi applications, providing accurate and reliable detection of target molecules .
特性
分子式 |
C19H34N6O10S |
|---|---|
分子量 |
538.6 g/mol |
IUPAC名 |
(3S)-4-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H34N6O10S/c20-4-2-1-3-9(21)15(30)23-11(6-26)17(32)22-10(5-14(28)29)16(31)24-12(7-27)18(33)25-13(8-36)19(34)35/h9-13,26-27,36H,1-8,20-21H2,(H,22,32)(H,23,30)(H,24,31)(H,25,33)(H,28,29)(H,34,35)/t9-,10-,11-,12-,13-/m0/s1 |
InChIキー |
JKPQIXBCYXIBKH-VLJOUNFMSA-N |
異性体SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)O)N |
正規SMILES |
C(CCN)CC(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392325.png)
![[(2R,5R)-3-acetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12392326.png)


![(2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12392340.png)



![4-Methoxy-1-|A-D-ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12392358.png)


![(7R,8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12392374.png)
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392388.png)

